molecular formula C9H8N2 B3269184 4-Cyclopropylnicotinonitrile CAS No. 503843-67-2

4-Cyclopropylnicotinonitrile

Cat. No. B3269184
M. Wt: 144.17 g/mol
InChI Key: YAFJSMQTZSFJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Safety And Hazards

  • Precautionary Statements : P501 (Dispose of contents/container in accordance with local/regional/national/international regulations), P270 (Do not eat, drink, or smoke when using this product), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P362+P364 (Take off contaminated clothing and wash before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), Pictogram: GHS07 (Exclamation mark) .

properties

IUPAC Name

4-cyclopropylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFJSMQTZSFJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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